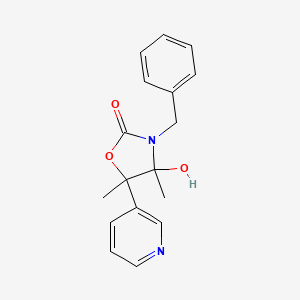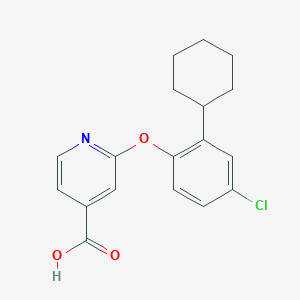![molecular formula C17H21N7 B11489680 3-Benzyl-7-(4-ethyl-piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11489680.png)
3-Benzyl-7-(4-ethyl-piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-7-(4-ethyl-piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine: is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a benzyl group at the 3-position and a 4-ethyl-piperazin-1-yl group at the 7-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-(4-ethyl-piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like sodium ascorbate.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a diamine and a carbonyl compound, such as formamide or formic acid.
Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings can be coupled through a nucleophilic substitution reaction, where the triazole ring acts as a nucleophile and the pyrimidine ring acts as an electrophile.
Introduction of the Benzyl and Piperazine Groups: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, while the piperazine group can be introduced through a nucleophilic substitution reaction with an appropriate piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or piperazine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde, and benzoic acid derivatives.
Reduction: Reduced triazole or pyrimidine derivatives.
Substitution: Various substituted benzyl or piperazine derivatives.
科学的研究の応用
3-Benzyl-7-(4-ethyl-piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its anticancer, antiviral, and antimicrobial properties.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Benzyl-7-(4-ethyl-piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following pathways:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, leading to the modulation of cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, leading to the disruption of DNA replication and transcription.
類似化合物との比較
Similar Compounds
- 3-Benzyl-7-(4-methyl-piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-Benzyl-7-(4-phenyl-piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-Benzyl-7-(4-isopropyl-piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
The uniqueness of 3-Benzyl-7-(4-ethyl-piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 4-ethyl-piperazin-1-yl group at the 7-position of the triazolopyrimidine ring enhances its solubility and bioavailability, making it a promising candidate for further research and development.
特性
分子式 |
C17H21N7 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
3-benzyl-7-(4-ethylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C17H21N7/c1-2-22-8-10-23(11-9-22)16-15-17(19-13-18-16)24(21-20-15)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |
InChIキー |
MOZRTQHDQXKLKC-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]adamantane-1-carboxamide](/img/structure/B11489601.png)
![6-Fluoro-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B11489603.png)
![2-fluoro-N-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11489611.png)

![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489620.png)
![4-amino-8-(2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11489628.png)
![3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11489636.png)
![3-methyl-8-[(4-methylpiperidino)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11489643.png)
![5-(3-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole](/img/structure/B11489658.png)

![3-(3,4-Dichlorophenyl)-1-(5-methyl-2-thiazolin-2-yl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11489665.png)
![2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide](/img/structure/B11489671.png)
![1-[2-isopropyl-3-[(4-methylphenyl)sulfonyl]tetrahydro-1(2H)-pyrimidinyl]-2-morpholino-1-ethanone](/img/structure/B11489673.png)
![3-[4-(cyclopentyloxy)phenyl]-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B11489681.png)
